4,5-Diphenyl-1,5-dihydroimidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diphenyl-1,5-dihydroimidazole-2-thione: is a heterocyclic compound that belongs to the imidazole family It is characterized by the presence of two phenyl groups attached to the 4th and 5th positions of the imidazole ring, and a thione group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-1,5-dihydroimidazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzil with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diphenyl-1,5-dihydroimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding imidazoline derivative.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazoline derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl groups.
Scientific Research Applications
4,5-Diphenyl-1,5-dihydroimidazole-2-thione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-1,5-dihydroimidazole-2-thione involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes. In the context of its anticancer activity, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
4,5-Diphenyl-1H-imidazole: Lacks the thione group but has similar structural features.
4,5-Diphenyl-1,2,3-triazole: Contains a triazole ring instead of an imidazole ring.
4,5-Diphenyl-2-thiohydantoin: Similar thione group but different ring structure.
Uniqueness: 4,5-Diphenyl-1,5-dihydroimidazole-2-thione is unique due to the presence of both phenyl groups and the thione group, which confer specific chemical reactivity and potential biological activity
Properties
CAS No. |
5471-43-2 |
---|---|
Molecular Formula |
C15H12N2S |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
4,5-diphenyl-1,5-dihydroimidazole-2-thione |
InChI |
InChI=1S/C15H12N2S/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10,13H,(H,16,18) |
InChI Key |
MMMCQPJORKNCMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NC(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.